![molecular formula C11H10N2O3S B184949 (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 73855-61-5](/img/structure/B184949.png)
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as HATU, is a commonly used coupling reagent in peptide synthesis. It has gained popularity due to its high efficiency, low toxicity, and ease of use. HATU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one activates carboxylic acids by forming an O-acylisourea intermediate. The intermediate then reacts with an amine to form an amide bond. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is highly efficient in activating carboxylic acids due to its ability to form a stable intermediate.
Biochemical And Physiological Effects
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has no known biochemical or physiological effects. It is a non-toxic reagent that is safe to handle.
Advantages And Limitations For Lab Experiments
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several advantages over other coupling reagents. It is highly efficient, easy to use, and produces high yields of pure products. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is also less toxic than other coupling reagents, making it safer to handle. However, (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has some limitations. It is not suitable for the synthesis of peptides containing cysteine or histidine residues. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one can also react with water to form impurities, resulting in lower yields and purity.
Future Directions
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has great potential for future research. One area of research could be the development of new coupling reagents that are more efficient and have fewer limitations. Another area of research could be the use of (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one in the synthesis of complex peptides and proteins. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one could also be used in the synthesis of peptide-based drugs and therapeutics. Overall, (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a valuable coupling reagent with many potential applications in scientific research.
Synthesis Methods
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is synthesized by reacting 2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate ((5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one) in the presence of a base such as triethylamine. The reaction yields (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one in high purity and yield.
Scientific Research Applications
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been widely used in peptide synthesis due to its high efficiency and low toxicity. It has been used in the synthesis of various peptides, including antimicrobial peptides, cyclic peptides, and peptide nucleic acids. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has also been used in the synthesis of proteins and glycopeptides.
properties
CAS RN |
73855-61-5 |
|---|---|
Product Name |
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+ |
InChI Key |
YBNAOFICFVJVBL-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)NO |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



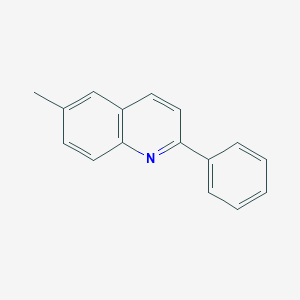
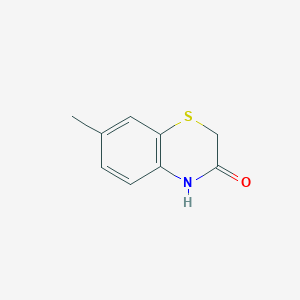
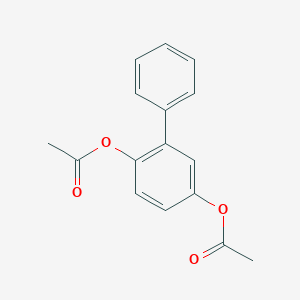
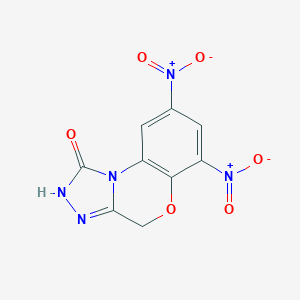
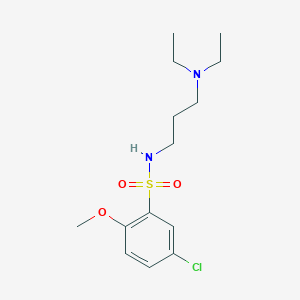
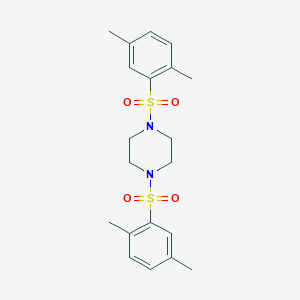
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
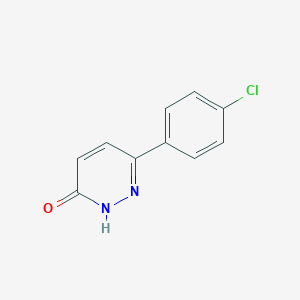
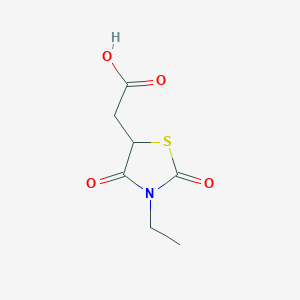
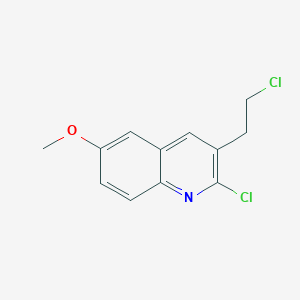
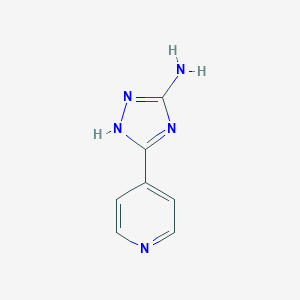
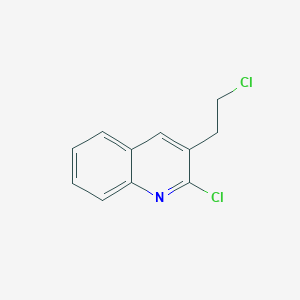
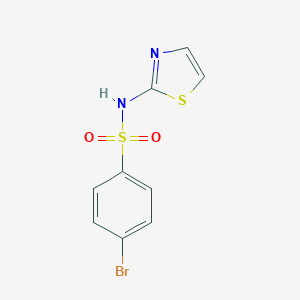
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)